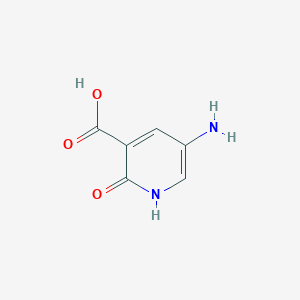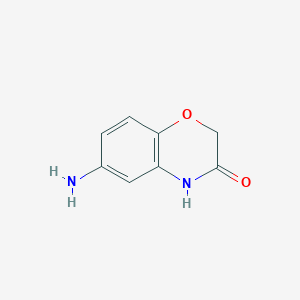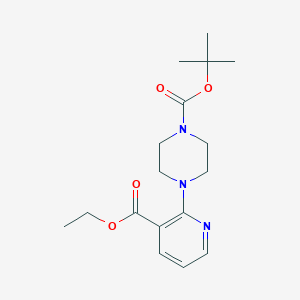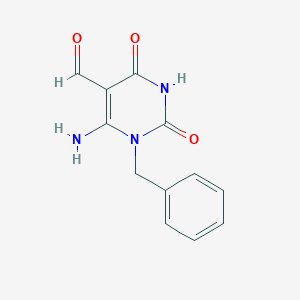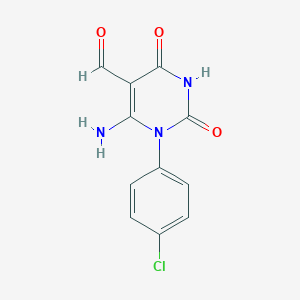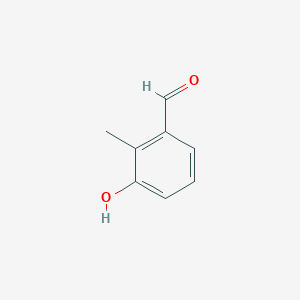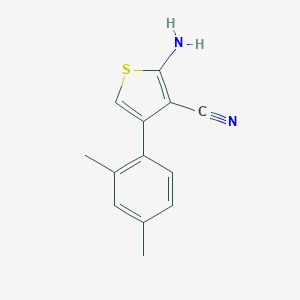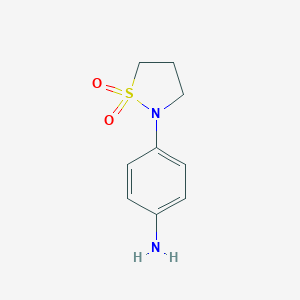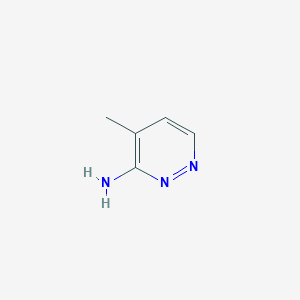
5-Amino-1-isopropyl-1H-indazole
Vue d'ensemble
Description
The compound 5-Amino-1-isopropyl-1H-indazole is a derivative of indazole, which is a heterocyclic aromatic organic compound. Indazole and its derivatives are of significant interest in medicinal chemistry due to their biological activities and potential therapeutic applications. Although the provided papers do not directly discuss 5-Amino-1-isopropyl-1H-indazole, they do provide insights into the properties and activities of closely related indazole derivatives.
Synthesis Analysis
The synthesis of indazole derivatives, such as the 1-(2-aminopropyl)-1H-indazole analogues, involves the introduction of various functional groups to the indazole core to modulate its biological activity and stability. The paper on the potent peripherally acting 5-HT2 receptor agonist describes the synthesis of a series of 1-(2-aminopropyl)-1H-indazole analogues, which were evaluated for their suitability as clinical candidates due to their stability and selectivity for the 5-HT2 receptors . This suggests that similar synthetic strategies could be applied to synthesize 5-Amino-1-isopropyl-1H-indazole, with an emphasis on achieving the desired pharmacological profile.
Molecular Structure Analysis
The molecular structure of indazole derivatives is crucial in determining their interaction with biological targets. The paper on solvatochromic effects provides insights into the molecular structure of indazole and its amino derivatives by studying their absorption and fluorescence spectra in various solvents . The study indicates that the ground and excited states of these molecules have different geometries, which could be relevant for understanding the structure of 5-Amino-1-isopropyl-1H-indazole and its behavior under different conditions.
Chemical Reactions Analysis
Indazole derivatives can undergo various chemical reactions depending on their functional groups. The amino group in 5-aminoindazole, for example, can act as a hydrogen bond acceptor, which influences its spectral characteristics and reactivity . This property is important for the chemical reactions analysis of 5-Amino-1-isopropyl-1H-indazole, as the presence of the amino group could affect its reactivity and interactions with other molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of indazole derivatives, such as solubility, stability, and spectral characteristics, are influenced by their molecular structure and the nature of their substituents. The solvatochromic effects study provides data on the absorption and fluorescence spectra of indazole and its amino derivatives, which are affected by the electrostatic effects, hydrogen bond donor ability, and hydrogen bond accepting ability of the solvents . These properties are essential for understanding the behavior of 5-Amino-1-isopropyl-1H-indazole in different environments and could guide the development of its applications in medicinal chemistry.
Applications De Recherche Scientifique
Indazole-containing derivatives represent one of the most important heterocycles in drug molecules . Diversely substituted indazole derivatives bear a variety of functional groups and display versatile biological activities . They have gained considerable attention in the field of medicinal chemistry .
Indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . Several recently marketed drugs contain indazole structural motif . Indazoles can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .
The synthesis of indazoles has been a topic of recent research. The strategies include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .
Indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . Several recently marketed drugs contain indazole structural motif .
The synthesis of indazoles has been a topic of recent research. The strategies include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .
Indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . Several recently marketed drugs contain indazole structural motif .
The synthesis of indazoles has been a topic of recent research. The strategies include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .
Safety And Hazards
5-Amino-1-isopropyl-1H-indazole is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ .
Orientations Futures
Indazole derivatives, including 5-Amino-1-isopropyl-1H-indazole, continue to be a focus of research due to their diverse biological activities and potential therapeutic applications . Future research will likely continue to explore new synthetic strategies for indazole derivatives, investigate their molecular pharmacology, and develop new drugs based on these compounds .
Propriétés
IUPAC Name |
1-propan-2-ylindazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3/c1-7(2)13-10-4-3-9(11)5-8(10)6-12-13/h3-7H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZEUSNZVGUYGGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=C(C=C(C=C2)N)C=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20585647 | |
| Record name | 1-(Propan-2-yl)-1H-indazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20585647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-1-isopropyl-1H-indazole | |
CAS RN |
928821-18-5 | |
| Record name | 1-(Propan-2-yl)-1H-indazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20585647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(propan-2-yl)-1H-indazol-5-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![6-Amino-4-(4-hydroxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B113223.png)
